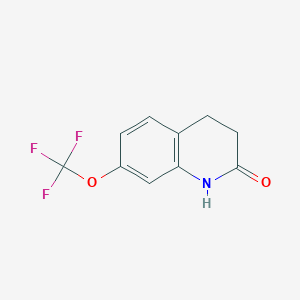
7-(三氟甲氧基)-1,2,3,4-四氢喹啉-2-酮
描述
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a useful research compound. Its molecular formula is C10H8F3NO2 and its molecular weight is 231.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学
三氟甲氧基通常被认为是医药化学中的一个特权取代基。 它存在于分子中可以显著影响生物活性,使其成为药物设计中的一个宝贵基团 。三氟甲氧基的吸电子性质可以增强药物的代谢稳定性,可能导致具有改进的药代动力学特征的药物。
有机合成
在有机合成中,三氟甲氧基可以用来将氟引入分子中,这可以极大地改变它们的化学性质。 该基团以其稳定性和惰性而闻名,使其成为构建需要能够经受各种反应条件的强大官能团的复杂分子的绝佳选择 。
材料科学
三氟甲氧基芳烃的独特构象,其中 OCF3 基团与环平面正交,在材料科学中引起了关注。 这种结构特征可以影响材料的堆积和电子性质,这对开发具有特定特性的新材料至关重要 。
农药研究
在农药研究中,将三氟甲氧基引入化合物中可以导致开发新的杀虫剂和除草剂。 它的疏水性可以提高这些化合物渗透植物组织的能力,从而提高其功效 。
氟化试剂
该化合物可以作为开发新型三氟甲氧基化试剂的前体。 这些试剂对于将三氟甲氧基引入其他分子至关重要,由于该基团的挥发性和通常所需的间接合成策略,这是一项具有挑战性的任务 。
杂环化学
含三氟甲氧基的杂环,如吡嗪,因其化学性质而受到研究。 三氟甲氧基可以影响这些杂环的稳定性和反应性,使其在各种化学转化中发挥作用 。
属性
IUPAC Name |
7-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)16-7-3-1-6-2-4-9(15)14-8(6)5-7/h1,3,5H,2,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOGKOSXOXELOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



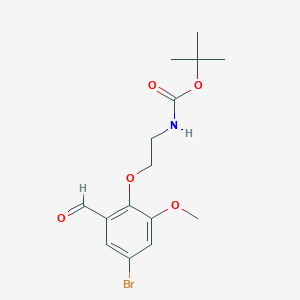



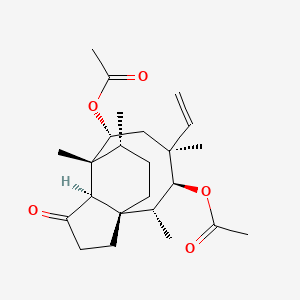
![3-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B1459922.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)
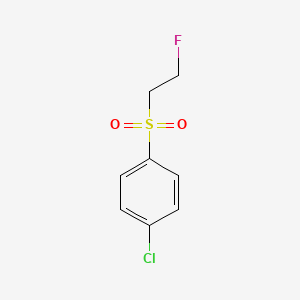

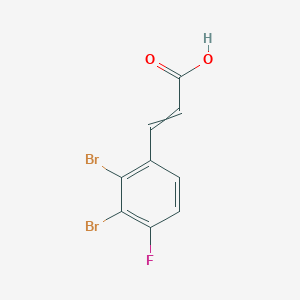
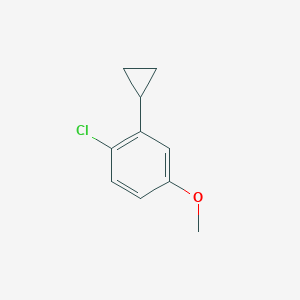
![1-[(Tert-butoxy)carbonyl]-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B1459935.png)
